molecular formula C8H13NO B2717313 6-Oxabicyclo[3.2.1]oct-3-en-1-ylmethanamine CAS No. 2253640-48-9

6-Oxabicyclo[3.2.1]oct-3-en-1-ylmethanamine

Cat. No. B2717313
CAS RN: 2253640-48-9
M. Wt: 139.198
InChI Key: NKKLYEZNXQZNSR-UHFFFAOYSA-N
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Description

6-Oxabicyclo[3.2.1]oct-3-en-1-ylmethanamine is a chemical compound with the CAS Number: 2253640-48-9 . It has a molecular weight of 139.2 . The compound is typically stored at 4 degrees Celsius and is in liquid form .


Molecular Structure Analysis

The IUPAC name for this compound is (1R,5R)-6-oxabicyclo[3.2.1]oct-3-en-1-ylmethanamine . The InChI code for this compound is 1S/C8H13NO/c9-5-8-3-1-2-7(4-8)10-6-8/h1-2,7H,3-6,9H2 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 139.2 . It is typically stored at 4 degrees Celsius and is in liquid form .

Scientific Research Applications

Environmental Remediation

  • Antibiotic Residue Degradation : A study by Ravindran and Mnkeni (2017) explored the degradation of oxytetracycline, a broad-spectrum antibiotic, in chicken manure through thermophilic composting and vermicomposting. This research could be relevant due to the structural similarities in the chemical processes involved in breaking down complex organic molecules, such as 6-Oxabicyclo[3.2.1]oct-3-en-1-ylmethanamine (Ravindran & Mnkeni, 2017).

Synthetic Chemistry

  • Enantioselective Synthesis : Brunner and Niedernhuber (1990) described the enantioselective synthesis of a structurally related compound, 3-oxabicyclo[3.3.0]oct-7-en-7-phenyl-6-on, using the Khand-Pauson reaction. This study demonstrates the potential of sophisticated synthetic routes in creating enantiomerically pure compounds, which could be applied to this compound (Brunner & Niedernhuber, 1990).

  • One-Carbon Ring Enlargements : Fattori, Henry, and Vogel (1993) discussed the stereo- and regioselective additions of 8-oxabicyclo[3.2.1]oct-6-en-2-one to soft electrophiles, illustrating advanced techniques in carbon ring modifications. This research could inform methodologies for manipulating the this compound molecule for specific purposes (Fattori, Henry, & Vogel, 1993).

Catalysis

  • Gold-Catalyzed Assembly : Zhang and Kozmin (2005) detailed an efficient gold-catalyzed double cyclization process to create heterobicyclic compounds, including oxabicyclo[3.2.1]octenes. This method's ability to efficiently generate complex structures could be applicable to synthesizing and modifying this compound (Zhang & Kozmin, 2005).

properties

IUPAC Name

6-oxabicyclo[3.2.1]oct-3-en-1-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c9-5-8-3-1-2-7(4-8)10-6-8/h1-2,7H,3-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKKLYEZNXQZNSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2CC1(CO2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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